Borate Ester Stability Compared to Glucose
In a direct NMR-spectroscopic investigation, the overall stability constant for the borate di-esters of D-glucitol was found to be about two orders of magnitude higher than that of D-glucose, placing glucitol in the top tier of borate-complexing polyols alongside D-mannitol and D-fructose [1]. This finding is corroborated by independent potentiometric measurements ranking borate-carbohydrate stability as D-fructose > D-sorbitol > D-mannitol > D-galactose > D-glucose > D-raffinose, confirming that sorbitol (D-glucitol) borate complexes substantially outperform those of the common six-carbon sugar D-glucose [2].
| Evidence Dimension | Overall stability constant of borate di-ester |
|---|---|
| Target Compound Data | Approximately two orders of magnitude higher than D-glucose; exact β₁ values determined potentiometrically in separate study (25 °C, I = 0.1 M KCl) [1][2] |
| Comparator Or Baseline | D-Glucose borate di-ester: stability constant approximately 100-fold lower than D-glucitol borate di-ester |
| Quantified Difference | ~100× (two orders of magnitude) enhancement for D-glucitol vs. D-glucose |
| Conditions | Aqueous solution, pH 6–12, 25 °C; potentiometric study at 298.15 K, I = 0.1 M KCl |
Why This Matters
For applications demanding robust, pH-stable borate chelation—such as boron analysis, chromatographic separation, or preservative systems—the ~100-fold stability advantage translates directly to more reliable and reproducible complexation behavior.
- [1] Makkee, M., Kieboom, A.P.G., van Bekkum, H. Studies on borate esters III. Borate esters of D-mannitol, D-glucitol, D-fructose and D-glucose in water. Recueil des Travaux Chimiques des Pays-Bas, 1985, 104, 230–235. View Source
- [2] Akhtar, F., Rahman, M.A., Islam, D.S., Hoque, M.A. The Stability Constants and Thermodynamic Parameters of Borate–Carbohydrate Complexes by pH Measurements. Journal of the Bangladesh Chemical Society, 2012, 25(1), 15–20. View Source
